Cas no 1485394-89-5 ((1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride)

(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride is a bicyclic amino acid derivative with a rigid, strained ring structure, making it a valuable scaffold in medicinal chemistry and asymmetric synthesis. The compound features a stereospecific (1S,6S) configuration, which is critical for chiral selectivity in drug design and catalysis. Its hydrochloride salt form enhances solubility and stability, facilitating handling in synthetic applications. The 3-azabicyclo[4.1.0]heptane core offers unique conformational constraints, useful for probing bioactive conformations or modulating pharmacokinetic properties. This compound is particularly relevant for the development of peptidomimetics, enzyme inhibitors, and other biologically active molecules requiring rigid, three-dimensional frameworks.
(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride structure
1485394-89-5 structure
Product Name:(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride
CAS No:1485394-89-5
MF:C7H12ClNO2
MW:177.628681182861
CID:5101154
PubChem ID:71756352
Update Time:2026-03-03

(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride
    • Inchi: 1S/C7H11NO2.ClH/c9-6(10)7-3-5(7)1-2-8-4-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7-;/m1./s1
    • InChI Key: FMPBLESGLOIVEL-HCSZTWNASA-N
    • SMILES: [C@]12(C(O)=O)[C@@]([H])(C1)CCNC2.[H]Cl

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(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:1485394-89-5)(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride
Order Number:A1063697
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:27
Price ($):2097.0
Email:sales@amadischem.com

Additional information on (1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride

Recent Advances in the Study of (1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride (CAS: 1485394-89-5)

The compound (1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride (CAS: 1485394-89-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This bicyclic amino acid derivative, characterized by its azabicyclo[4.1.0]heptane scaffold, serves as a versatile building block in the synthesis of novel pharmaceuticals, particularly in the development of enzyme inhibitors and receptor modulators. Recent studies have explored its role in targeting key biological pathways, making it a promising candidate for drug discovery efforts.

One of the most notable applications of this compound lies in its use as a key intermediate in the synthesis of gamma-aminobutyric acid (GABA) receptor modulators. GABA receptors play a crucial role in neurotransmission, and dysregulation of these receptors is implicated in various neurological disorders, including epilepsy, anxiety, and chronic pain. Researchers have demonstrated that the rigid bicyclic structure of (1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride provides enhanced conformational stability, which is critical for achieving high binding affinity and selectivity towards GABA receptor subtypes. Recent preclinical studies have shown that derivatives of this compound exhibit improved pharmacokinetic profiles and reduced off-target effects compared to traditional GABAergic agents.

In addition to its neurological applications, this compound has also been investigated for its potential in oncology. A 2023 study published in the Journal of Medicinal Chemistry highlighted its utility as a scaffold for designing novel small-molecule inhibitors of protein-protein interactions (PPIs) involved in cancer cell proliferation. The researchers utilized the compound's unique three-dimensional structure to develop analogs that selectively disrupt the interaction between oncogenic proteins, leading to apoptosis in cancer cell lines. The study reported significant tumor growth inhibition in xenograft models, with minimal toxicity observed in healthy tissues.

The synthetic accessibility of (1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride has also been a focus of recent research. A team from the University of Cambridge recently developed an efficient, scalable synthesis route for this compound, employing asymmetric catalysis to achieve high enantiomeric purity. This advancement addresses previous challenges in large-scale production, paving the way for more extensive pharmacological evaluation and potential clinical translation. The new synthetic protocol, published in Organic Letters in early 2024, offers significant cost reductions and improved yield compared to traditional methods.

Looking forward, the versatility of (1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride continues to inspire innovative research directions. Current investigations are exploring its application in the development of next-generation antibiotics, particularly against drug-resistant bacterial strains. Preliminary data suggest that structural modifications of this scaffold can enhance membrane permeability and target essential bacterial enzymes while minimizing human cell toxicity. As research progresses, this compound is poised to make substantial contributions across multiple therapeutic areas, underscoring its importance in modern medicinal chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1485394-89-5)(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride
A1063697
Purity:99%
Quantity:1g
Price ($):2097.0
Email